molecular formula C4H3Cl2NOS B041748 4,5-Dichloro-2-methyl-4-isothiazolin-3-one CAS No. 26542-23-4

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Cat. No. B041748
CAS RN: 26542-23-4
M. Wt: 184.04 g/mol
InChI Key: CVZDIUZSWUDGOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one and related compounds involves chlorination-cyclization of corresponding 3,3′-dithiodipropionamides. This process yields a series of 2-substituted-4-isothiazolin-3-ones, with 4,5-dichloro derivatives being notable for their distinct synthesis pathways and conditions, highlighting the compound's unique synthetic accessibility (Lewis et al., 1971).

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is characterized by its isothiazolinone core, substituted with chloro and methyl groups. This structure contributes to its chemical stability and reactivity, making it an interesting subject for structure-activity relationship studies. The halogenation process, particularly chlorination, plays a crucial role in defining the molecular structure and subsequent properties of the compound (Weiler et al., 1977).

Chemical Reactions and Properties

Chemical reactions involving 4,5-Dichloro-2-methyl-4-isothiazolin-3-one often result in the formation of diverse derivatives, showcasing its reactivity towards various reagents. The compound's chemical properties, such as its electrophilic and nucleophilic sites, influence its reactions, including halogenation, cyclization, and interaction with nucleophiles. These reactions expand its utility in synthesizing a wide range of chemical entities (Miller et al., 1971).

Physical Properties Analysis

The physical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, including its solubility, melting point, and stability, are crucial for its application in various fields. These properties are significantly influenced by its molecular structure, particularly the presence of halogen atoms and the isothiazolinone core. Studies focusing on the compound's physical properties provide insights into its behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, such as its reactivity, stability under various conditions, and interaction with other chemicals, are key to understanding its applications and safety. The compound's ability to undergo various chemical reactions makes it a valuable chemical entity for further research and development.

Scientific Research Applications

  • Corrosion Inhibition : 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one has shown effectiveness in inhibiting corrosion of carbon steel in artificial seawater, particularly against metal-oxidizing bacteria. This suggests its potential use in protecting metal surfaces in marine environments (Moradi et al., 2013).

  • Antimicrobial Activity : The compound has demonstrated good antimicrobial activity against bacteria. This supports its potential as a microbiocide in various applications (Xu, Lin, & Lin, 2011).

  • Microbial Corrosion Resistance : In studies involving galvanized coatings, adding 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one to electrolytes improved microbial corrosion resistance, showcasing its utility in industrial applications (Zhai et al., 2013).

  • Toxicity and Health Effects : Research has indicated that isothiazolinone biocides, including 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, can cause toxicity in brain cells and blood-brain barrier dysfunction. This highlights the importance of handling and usage considerations in products containing these compounds (Kim, Kim, & Bae, 2021).

  • Skin Sensitization : Isothiazolinones used in various applications, such as the nylon production process, have been linked to occupational contact dermatitis. This raises concerns about worker health and safety in industries using these chemicals (Valsecchi et al., 1993).

  • Food Safety Applications : A study developed a microextraction procedure for determining isothiazolin biocides in adhesives used for food packaging materials. This research contributes to improving food safety standards (Rosero-Moreano, Canellas, & Nerín).

  • Water Quality Monitoring : A sensitive and selective method was developed for detecting trace levels of isothiazolinones in water samples. This is crucial for monitoring water quality and ensuring environmental safety (Speksnijder, van Ravestijn, & de Voogt, 2010).

  • Synthesis and Chemical Reactions : Research has also been conducted on the synthesis of various isothiazole derivatives, highlighting the chemical versatility and potential for new compound development in this field (Miller et al., 1971; Weiler et al., 1977).

  • Biocide Delivery Systems : Innovative delivery systems for isothiazolinone biocides, such as aerogels from chemo-enzymatically oxidized fenugreek gum, have been explored for potential use in industrial, food, cosmetic, and biomedical applications (Silvetti et al., 2018).

Safety And Hazards

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is known to cause skin irritations and allergies . It may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Considering the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . Due to their effectiveness as biocides and their strong sensitizing properties, there is a need for further investigation into their migration to food and the risk to human health .

properties

IUPAC Name

4,5-dichloro-2-methyl-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZDIUZSWUDGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181116
Record name 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

CAS RN

26542-23-4
Record name 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 30.3 g (0.2 mole) of pure and dry 2-methyl-4-isothiazolin-3-one hydrochloride in 200 ml. of ethyl acetate is added over 1 hour, 71 g (1 mole) of chlorine. The reaction exotherms to 55° C. in 1/2 hour and all solid is dissolved after about 3/4 hour. The solution is degassed and evaporated under reduced pressure to give a cream color mush. The mush is shown by TLC (silica/toluene) to contain two major components. Crystallization of the mush from methanol gives 16.8 g of 4,5-dichloro-2-methyl-4-isothiazolin-3-one. Evaporation of the filtrate gives 23.4 of material which is chromatographed on a silica dry column with toluene. The fraction close to the solvent front is extracted and gives 8.8 g of crude product. Recrystallization from methanol gives 6.55 g (13% of white crystalline 2-methyl-4,4,5,5-tetrachloroisothiazolidin-3-one, m.p. 77°-80° C.
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Synthesis routes and methods II

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C[n+]1sc(Cl)c(Cl)c1Cl
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Synthesis routes and methods III

Procedure details

2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate (16.9 g, 0.058 mol) was added in portions to 150 ml of a saturated sodium acetate solution. After stirring for 30 min. the solid was collected, washed with water, and recrystallized from ethanol to yield 7.5 g (70%) of 4,5-dichloro-2-methyl-4-isothiazolin-3-one, mp 119°-120°.
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2-Methyl-3,4,5-trichloroisothiazolium fluorosulfonate
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Synthesis routes and methods IV

Procedure details

A number of isothiazolone compounds useful as component (B) in the present invention are available commercially from, for example, the Rohm & Haas Company, Philadelphia, Pa. under various trade names. For example, 2-n-octyl-3-isothiazolone is available under the general trade name Skane M-8. The corresponding 4,5-dichloro-n-octyl-derivative is available under the trade designation Kathon 287. The product 5-chloro-2-methyl-3-isothiazolone is available under the general trade designation Kathon 886. Also available commercially from Rohm & Haas is a mixture of 5-chloro-2-methyl-3-isothiazolone and 2-methyl-3-isothiazolone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Isaksson, B Gruvberger, M Bruze - Contact Dermatitis, 2014 - Wiley Online Library
Background In 2005, methylisothiazolinone ( MI ) on its own came into use as a preservative. Prior to that, MI was always present together with methylchloroisothiazolinone ( MCI ). Can …
Number of citations: 34 onlinelibrary.wiley.com
J Zakaria, E Karni, E Hassan, T EL Ouafy… - Physical Chemistry …, 2023 - physchemres.org
During this work, we studied the reactivity of 4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one with Dibromine and with Sulfuryl Chloride by the DFT method at the level of base 6-…
Number of citations: 2 www.physchemres.org
M Bruze, B Gruvberger, K Persson - Dermatosen in Beruf und …, 1987 - europepmc.org
Kathon CG is a commercial preservative, consisting of the two active ingredients, 2-methyl-4-isothiazolin-3-one and 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG) and other …
Number of citations: 30 europepmc.org
M Bruze, I Dahlquist, B Gruvberger - Contact dermatitis, 1989 - Wiley Online Library
Patch testing with the 2 active ingredients of Kathon® CG (K-CG), 5-chloro-2-methyl-4-isothiazolin-3-one (5243-K-CG), 2-methyl-4-isothiazolin-3-one (243-K-CG)(Fig. 1), and other …
Number of citations: 30 onlinelibrary.wiley.com
H Harino - Biological Effects by Organotins, 2017 - Springer
The current status of antifouling biocides contaminations was reviewed in water, sediment, and biological samples, and the effect of antifouling biocides for aquatic organisms was …
Number of citations: 6 link.springer.com
L Stingeni, L Rigano, N Lionetti, L Bianchi… - Contact …, 2019 - researchgate.net
MATERIALS AND METHODS Between June 2015 and December 2016, 149 patients (35 men and 114 women; mean age 40.0 years) recently diagnosed as being sensitized to MCI/MI (…
Number of citations: 12 www.researchgate.net
S Frankild, DA Basketter, KE And–ersen - Contact Dermatitis, 1996 - Wiley Online Library
The guinea pig maximization test (GPMT) has played a primary rôle in the evaluation the evaluation of potential skin contact sensitizers for 25 years. In the OECD Guideline 406 from …
Number of citations: 41 onlinelibrary.wiley.com
DV Belsito, CD Klaassen, DC Liebler, RA Hill… - 2014 - cir-safety.org
In 2010, the Cosmetic Ingredient Review (CIR) Expert Panel published the final report of the safety assessment of methylisothiazolinone (MI) with the conclusion that “MI is safe for use …
Number of citations: 1 www.cir-safety.org
VM Alves, JVB Borba, RC Braga, DR Korn… - Toxicological …, 2022 - academic.oup.com
In the United States, a pre-market regulatory submission for any medical device that comes into contact with either a patient or the clinical practitioner must include an adequate toxicity …
Number of citations: 2 academic.oup.com
J Borba, V Alves, R Braga, D Korn, N Kleinstreuer… - 2022 - chemrxiv.org
Safety evaluation for medical devices includes the toxicity assessment of chemicals used in device manufacturing, cleansing and/or sterilization that may leach into a patient. According …
Number of citations: 4 chemrxiv.org

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